1-(1,2-Difluoroethenyl)naphthalene
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Overview
Description
1-(1,2-Difluoroethenyl)naphthalene is an organic compound with the molecular formula C12H8F2 It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a 1,2-difluoroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-Difluoroethenyl)naphthalene typically involves the reaction of naphthalene with difluoroethylene under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where naphthalene is reacted with difluoroethylene in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1,2-Difluoroethenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with additional functional groups.
Reduction: Reduction reactions can convert the difluoroethenyl group to other functional groups.
Substitution: The compound can undergo substitution reactions where the difluoroethenyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the replacement of the difluoroethenyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with hydroxyl or carbonyl groups, while reduction could produce naphthalene with alkyl or alkene groups .
Scientific Research Applications
1-(1,2-Difluoroethenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-(1,2-Difluoroethenyl)naphthalene involves its interaction with specific molecular targets. The difluoroethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Difluorovinyl)naphthalene: Similar in structure but with the difluoroethenyl group at a different position.
1-Fluoronaphthalene: Contains a single fluorine atom instead of a difluoroethenyl group.
Aminonaphthalenesulfonic acids: Naphthalene derivatives with amino and sulfonic acid groups.
Uniqueness
1-(1,2-Difluoroethenyl)naphthalene is unique due to the presence of the difluoroethenyl group, which imparts distinct chemical properties. This group can participate in unique chemical reactions, making the compound valuable for specific synthetic applications and research studies .
Properties
CAS No. |
316173-90-7 |
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Molecular Formula |
C12H8F2 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
1-(1,2-difluoroethenyl)naphthalene |
InChI |
InChI=1S/C12H8F2/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H |
InChI Key |
UVTJVSCETYPXDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=CF)F |
Origin of Product |
United States |
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